molecular formula C9H9FN2 B8813847 (4-fluoro-1H-indol-2-yl)methanamine CAS No. 904885-13-8

(4-fluoro-1H-indol-2-yl)methanamine

Cat. No.: B8813847
CAS No.: 904885-13-8
M. Wt: 164.18 g/mol
InChI Key: BTLUBZYXSCWKAL-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indol-2-yl)methanamine is a fluorinated indole derivative with a methanamine group at the 2-position of the indole ring and a fluorine substituent at the 4-position. The fluorine atom and amine group contribute to its electronic and steric properties, influencing solubility, bioavailability, and interactions with biological targets .

Properties

CAS No.

904885-13-8

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(4-fluoro-1H-indol-2-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H,5,11H2

InChI Key

BTLUBZYXSCWKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)CN)C(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares (4-fluoro-1H-indol-2-yl)methanamine with analogous indole derivatives, highlighting substituent positions, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Substituents (Indole Position) Functional Group Notable Properties/Activities References
This compound C₉H₉FN₂ 164.18 F (4), NH₂ (2) Primary amine Hypothesized CNS activity (structural analogy)
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine C₁₀H₁₁FN₂ 178.21 F (6), CH₃ (7), NH₂ (2) Primary amine Increased lipophilicity (methyl group)
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine C₁₁H₁₃FN₂ 192.24 F (5), CH₃ (1), NH₂ (ethyl-3) Primary amine Enhanced steric bulk (ethyl chain)
5-Methoxytryptamine C₁₁H₁₄N₂O 190.25 OCH₃ (5), NH₂ (ethyl-3) Primary amine Serotonin receptor modulation
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ 221.19 F (5), COOCH₃ (3) Ester Neuroprotective, anti-proliferative

Analysis of Substituent Effects

  • Fluorine Position: Fluorine at the 4-position (target compound) vs.
  • Amine Group : Primary amines (e.g., methanamine at position 2) may enhance hydrogen bonding compared to tertiary amines (e.g., dimethylamine in ) or ester groups (), influencing solubility and target affinity .

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